(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound characterized by its imidazolidine structure, which includes a carboxylic acid functional group. This compound is important in various chemical syntheses and has applications in medicinal chemistry. The IUPAC name reflects its stereochemistry and functional groups, indicating the specific configuration at the fourth carbon atom.
This compound falls under the category of imidazolidine derivatives, specifically classified as an oxoimidazolidine due to the presence of a carbonyl group adjacent to the nitrogen atoms in the ring structure. It is also categorized as a carboxylic acid due to the presence of the carboxyl (-COOH) functional group.
The synthesis of (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can be achieved through various methods, including:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. For instance, one method reported yields of around 62% using acetonitrile as a solvent under specific conditions .
The molecular formula of (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is C5H8N2O3. The structure features:
The molecular weight is approximately 144.13 g/mol, and its SMILES representation is O=C(C@HNC1=O)O, which encodes its structural features in a text format suitable for computational chemistry applications .
(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid and carbonyl groups, making it suitable for nucleophilic substitution reactions and condensation reactions with amines or alcohols.
In biological contexts, compounds like (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid may act as inhibitors or modulators in enzymatic pathways due to their structural similarity to natural substrates or cofactors. The mechanism typically involves binding to active sites on enzymes or receptors, altering their activity.
While specific quantitative data on its mechanism of action may be limited, related compounds have shown potential in modulating biological processes such as neurotransmitter activity and metabolic pathways.
Relevant data indicate that it exhibits typical behavior for organic compounds with similar structures, including reactivity towards nucleophiles and electrophiles .
(4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid has several applications in:
(4R)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid represents a structurally constrained heterocyclic amino acid that serves as a crucial bioisostere of naturally occurring (S)-pyroglutamic acid. This stereospecific analog mimics the conformational behavior and hydrogen-bonding capacity of pyroglutamic acid, which forms the N-termini of numerous biologically active peptides including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) [7]. The compound's rigid heterocyclic scaffold (C₅H₈N₂O₃; MW 144.13) enforces specific three-dimensional orientations of its functional groups, enabling precise molecular recognition in biological systems [1] [2]. Recent crystallographic studies reveal that the molecule exhibits dual conformational states in the solid phase, with the carboxylic acid group adopting either pseudo-equatorial or pseudo-axial orientations relative to the imidazolidinone ring. This structural flexibility facilitates the formation of helical supramolecular assemblies stabilized by three distinct hydrogen bonds per molecule, creating a robust framework for designing peptide mimetics with enhanced metabolic stability compared to their natural counterparts [7].
Table 1: Structural Characteristics of (4R)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid from X-ray Crystallography [7]
| Parameter | Value/Description | Biological Significance |
|---|---|---|
| Space Group | P2₁2₁2₁ (orthorhombic) | Confirms chiral environment essential for enantioselective recognition |
| Unit Cell Dimensions | a = 6.2275(4) Å, b = 8.3963(5) Å, c = 24.9490(14) Å | Determines packing density and hydration potential |
| Molecular Conformations | Two independent flattened half-chair conformers | Facilitates adaptation to enzyme binding sites |
| Helical Assembly | Four molecules per turn, alternating conformers | Mimics peptide secondary structure elements |
| Hydrogen Bond Network | Carboxylic acid O–H···O=C (urea) [2.51-2.53Å] | Stabilizes protein-ligand interactions and crystal packing |
| Torsion Angles | C-urea–N–C–C-carboxyl: 145.9° and 109.0° | Influences spatial presentation of pharmacophores |
The synthetic exploration of this chiral heterocycle originated from asparagine-derived methodologies employing Hofmann degradation chemistry to modify amide side chains [7]. Early routes involved multi-step sequences starting from N-protected asparagine derivatives, requiring careful stereochemical control at each transformation. A significant advancement emerged when researchers recognized the compound's pivotal role as both a precursor to and active metabolite of imidapril (3), a clinically important angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension management [4] [7]. This therapeutic connection accelerated methodological refinements, culminating in the contemporary single-step protocol using (R)-2-amino-3-(methylamino)propionic acid hydrochloride treated with phosgene under alkaline conditions. This efficient process, yielding 70% of the target compound after ion exchange purification and acetonitrile recrystallization, marked a substantial improvement over earlier deprotection strategies of alkyl esters [7]. The structural significance of the (4R) configuration became unequivocally established through stereochemical studies demonstrating that ACE inhibitory activity exhibits profound dependence on the absolute configurations at all chiral centers within related pharmaceutical candidates [4].
The past decade has witnessed expanding intellectual property claims incorporating (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as a critical structural component in novel therapeutic agents. Patent applications highlight its implementation in diverse pharmacological contexts, particularly where the conformational constraints and hydrogen-bonding topology provide advantages over more flexible amino acid building blocks [7]. Recent filings specifically claim hybrid molecules containing this heterocycle for: 1) Chronic pain management through selective ion channel modulation, 2) Oncological applications leveraging targeted protein degradation mechanisms, and 3) Antiviral compounds against hepatitis C virus (HCV) via protease inhibition strategies [7]. This broadening patent landscape reflects the scaffold's multifunctional adaptability across target classes, further validated by its presence in the synthetic pathway of established pharmaceuticals requiring stringent stereochemical control. The commercial availability of key synthetic intermediates like tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 143996-78-5) underscores industrial investment in scaled production routes for enantiomerically pure material [8].
Table 2: Therapeutic Applications of Derivatives Containing the (4R)-1-Methyl-2-oxoimidazolidine-4-carboxylate Scaffold in Recent Patent Literature [7]
| Therapeutic Area | Patent Focus | Structural Role of Heterocycle |
|---|---|---|
| Pain Management | Novel TRPV1 antagonists | Conformationally constrained cap region enhancing receptor occupancy |
| Oncology | Targeted kinase inhibitors with improved selectivity | Backbone element reducing conformational entropy in linker domains |
| Antiviral (HCV) | NS3/4A protease inhibitors | P2 substituent optimizing binding pocket interactions |
| Cardiovascular | Next-generation ACE inhibitors | Active metabolite precursor improving tissue penetration profiles |
| Metabolic Disorders | GLP-1 receptor agonists | N-terminal capping group extending plasma half-life |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: